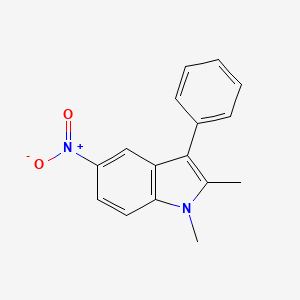
1,2-Dimethyl-5-nitro-3-phenyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-5-nitro-3-phenyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by the presence of two methyl groups at positions 1 and 2, a nitro group at position 5, and a phenyl group at position 3 on the indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which utilizes phenylhydrazine and a suitable ketone or aldehyde as starting materials. The reaction typically proceeds under acidic conditions, such as with acetic acid and hydrochloric acid, and requires refluxing to form the indole ring .
Another approach involves the nitration of a pre-formed indole derivative. For example, starting with 1,2-dimethyl-3-phenylindole, nitration can be carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,2-Dimethyl-5-nitro-3-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Reduction: 1,2-Dimethyl-5-amino-3-phenyl-1H-indole.
Oxidation: 1,2-Dimethyl-5-nitroso-3-phenyl-1H-indole.
Substitution: Various halogenated or alkylated derivatives of the indole ring.
科学的研究の応用
1,2-Dimethyl-5-nitro-3-phenyl-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The indole ring structure allows the compound to bind to multiple receptors and enzymes, modulating their activity and influencing cellular processes .
類似化合物との比較
Similar Compounds
1,2-Dimethyl-3-phenyl-1H-indole: Lacks the nitro group, resulting in different chemical and biological properties.
5-Nitroindole: Contains a nitro group but lacks the methyl and phenyl substituents.
3-Phenylindole: Lacks the methyl and nitro groups, affecting its reactivity and applications
Uniqueness
1,2-Dimethyl-5-nitro-3-phenyl-1H-indole is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activities. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the indole ring allows for diverse chemical transformations and interactions with biological targets.
特性
IUPAC Name |
1,2-dimethyl-5-nitro-3-phenylindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-16(12-6-4-3-5-7-12)14-10-13(18(19)20)8-9-15(14)17(11)2/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHKNNPLQDPHOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517340 |
Source


|
| Record name | 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68285-93-8 |
Source


|
| Record name | 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














